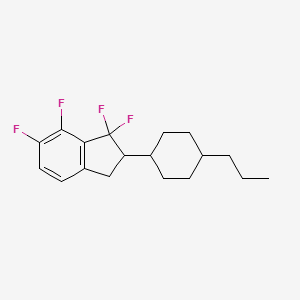
1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene is a fluorinated organic compound with the molecular formula C18H22F4 This compound is characterized by the presence of four fluorine atoms and a propylcyclohexyl group attached to the indene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene typically involves the following steps:
Cyclohexylation: The attachment of the propylcyclohexyl group can be accomplished through Friedel-Crafts alkylation using propylcyclohexyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Hydrogenation: The reduction of the double bond in the indene core to form the dihydro derivative can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to further reduce any remaining double bonds.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated hydrocarbons
Substitution: Amino or thiol-substituted derivatives
科学研究应用
1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique chemical properties.
Medicine: Explored for its potential as a fluorinated pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and chemical resistance.
作用机制
The mechanism of action of 1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene involves its interaction with molecular targets through its fluorinated and hydrophobic regions. The fluorine atoms can form strong interactions with biological targets, while the hydrophobic propylcyclohexyl group can enhance the compound’s ability to penetrate lipid membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1,1,6,7-Tetrafluoro-2-(4-methylcyclohexyl)-2,3-dihydro-1H-indene
- 1,1,6,7-Tetrafluoro-2-(4-ethylcyclohexyl)-2,3-dihydro-1H-indene
- 1,1,6,7-Tetrafluoro-2-(4-butylcyclohexyl)-2,3-dihydro-1H-indene
Uniqueness
1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene is unique due to its specific combination of fluorine atoms and the propylcyclohexyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced stability, making it valuable for various applications in research and industry.
属性
CAS 编号 |
694510-09-3 |
|---|---|
分子式 |
C18H22F4 |
分子量 |
314.4 g/mol |
IUPAC 名称 |
3,3,4,5-tetrafluoro-2-(4-propylcyclohexyl)-1,2-dihydroindene |
InChI |
InChI=1S/C18H22F4/c1-2-3-11-4-6-12(7-5-11)14-10-13-8-9-15(19)17(20)16(13)18(14,21)22/h8-9,11-12,14H,2-7,10H2,1H3 |
InChI 键 |
IJAWDAPLCKDYRT-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCC(CC1)C2CC3=C(C2(F)F)C(=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate](/img/structure/B12528134.png)
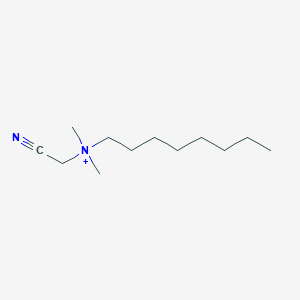
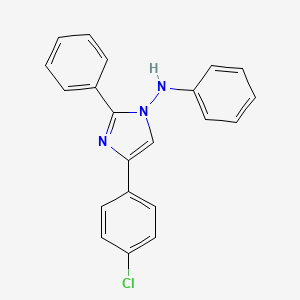
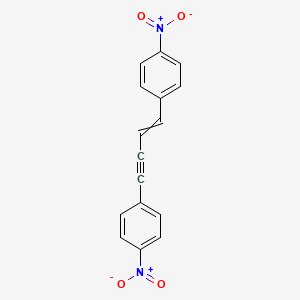
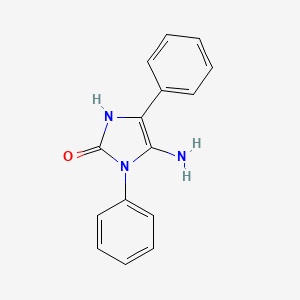
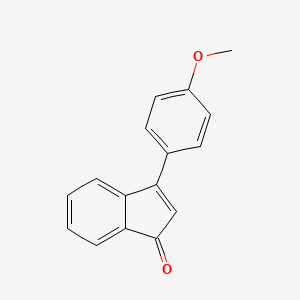
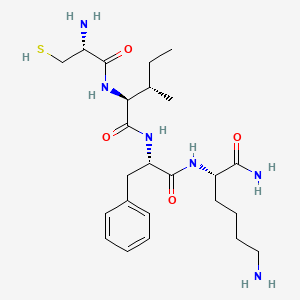
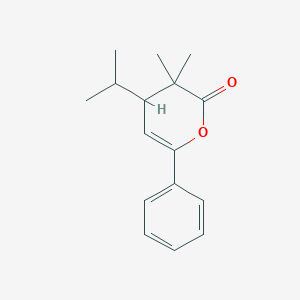
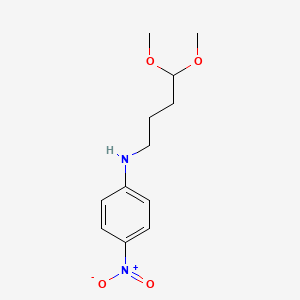
![Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane](/img/structure/B12528188.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide](/img/structure/B12528191.png)
![1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene](/img/structure/B12528196.png)
![Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate](/img/structure/B12528203.png)
![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
